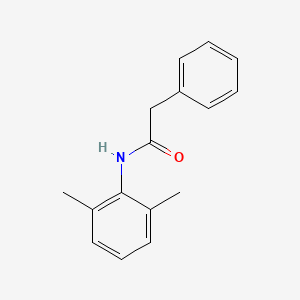

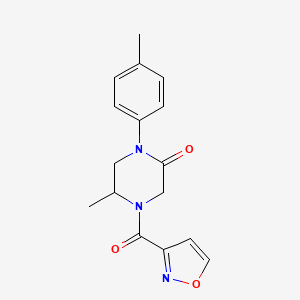

N-(2,6-dimethylphenyl)-2-phenylacetamide

Übersicht

Beschreibung

N-(2,6-dimethylphenyl)-2-phenylacetamide, also known as DPA, is a chemical compound that has shown potential in scientific research. This compound is a member of the phenylacetamide family of compounds and has been found to have interesting biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

N-(2,6-dimethylphenyl)-2-phenylacetamide derivatives have been synthesized and screened for antibacterial activity . These compounds exhibit potential as antimicrobial agents, which is crucial given the rising global concern about antibiotic resistance. Researchers have investigated their effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Salmonella species.

Antifungal Properties

In addition to antibacterial effects, some derivatives of N-(2,6-dimethylphenyl)-2-phenylacetamide have demonstrated antifungal activity . These compounds may serve as promising candidates for combating fungal infections, especially in cases where existing antifungal drugs face challenges due to resistance.

Anthelmintic Activity

Anthelmintics are drugs used to treat parasitic worm infections. Studies have explored the anthelmintic potential of N-(2,6-dimethylphenyl)-2-phenylacetamide derivatives . These compounds could contribute to the development of novel treatments for helminth infections, which affect millions of people worldwide.

Molecular Docking Studies

Researchers have employed molecular docking techniques to understand the binding interactions of N-(2,6-dimethylphenyl)-2-phenylacetamide derivatives with target proteins . By analyzing their binding poses and energies, scientists gain insights into their potential mechanisms of action. Such studies aid in drug design and optimization.

Fingerprint Analysis

Interestingly, one specific compound (6c) derived from N-(2,6-dimethylphenyl)-2-phenylacetamide has shown promise in latent fingerprint analysis . It exhibits good stickiness and finger rhythm without dense dust, making it suitable for detecting hidden fingerprints on various flat surfaces. This application bridges chemistry and forensics.

Endocannabinoid System Interaction (Alternative Compound)

While not directly related to N-(2,6-dimethylphenyl)-2-phenylacetamide, another compound—N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (DMTA)—has been studied for its potential therapeutic properties. DMTA interacts with the endocannabinoid system, which regulates pain, mood, and appetite. Although distinct from the original compound, this highlights the broader scientific interest in related molecules.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological systems .

Mode of Action

The compound, also known as 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semi-carbazone, has been reported to inhibit the entry of multiple acid-dependent bacterial toxins and viruses into mammalian cells . This suggests that the compound may interact with its targets to prevent the entry of harmful substances into cells.

Biochemical Pathways

The compound’s ability to block the entry of toxins and viruses suggests that it may impact pathways related to cellular entry and infection .

Pharmacokinetics

The study found that the compound was well absorbed but underwent extensive first-pass metabolism, resulting in low bioavailability

Result of Action

Its reported ability to inhibit the entry of toxins and viruses into cells suggests that it may help protect cells from infection and damage .

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-7-6-8-13(2)16(12)17-15(18)11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVBLJISFRHRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5533820.png)

![1-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5533835.png)

![2-[(2-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5533836.png)

![3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533838.png)

![8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide](/img/structure/B5533871.png)

![4-[(5-methyl-1H-tetrazol-1-yl)methyl]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5533893.png)

![2-hydroxy-N'-[(6-methoxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B5533895.png)

![N-ethyl-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5533908.png)

![2-[9-(3-chlorobenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5533912.png)

![3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5533919.png)